Ethyl 3-chloro-2-oxopentanoate is an organic compound with the molecular formula C7H11ClO3. It is classified as a chlorinated ester and is recognized for its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound features both a chloro group and a keto group, which contribute to its reactivity and versatility in various chemical reactions.
Ethyl 3-chloro-2-oxopentanoate can be sourced from chemical suppliers and research institutions involved in organic synthesis. It falls under the category of chlorinated esters, which are known for their applications in medicinal chemistry and material science due to their reactive functional groups .
The synthesis of Ethyl 3-chloro-2-oxopentanoate typically involves the reaction of ethyl acetoacetate with thionyl chloride. The general process can be summarized as follows:
The reaction mechanism involves the formation of an acyl chloride intermediate, which subsequently reacts with the ethyl acetoacetate to yield Ethyl 3-chloro-2-oxopentanoate. The process can be optimized for yield and purity through variations in temperature, solvent choice, and reaction time .
The molecular structure of Ethyl 3-chloro-2-oxopentanoate includes:
C(C(=O)C(C(=O)Cl)=O)OC.Ethyl 3-chloro-2-oxopentanoate undergoes several significant chemical reactions:
Common reagents for these reactions include:
The reaction conditions vary based on the specific transformation being performed, often requiring bases or acidic environments to facilitate the desired reaction pathways .
Ethyl 3-chloro-2-oxopentanoate primarily interacts with metabolic enzymes involved in biochemical pathways. Its mechanism of action includes:
This compound's moderate solubility in water and miscibility with glacial acetic acid enhance its applicability in synthetic routes involving enzymatic reactions.
Relevant analytical methods such as NMR spectroscopy and mass spectrometry are used to characterize this compound's physical and chemical properties .
Ethyl 3-chloro-2-oxopentanoate finds extensive applications in various scientific fields:
The primary laboratory-scale synthesis of ethyl 3-chloro-2-oxopentanoate (CAS 50774-87-3) involves the chlorination of ethyl acetoacetate using thionyl chloride (SOCl₂). The reaction proceeds through nucleophilic substitution, where the α-hydrogen of the ketone moiety is replaced by chlorine. The stoichiometric equation is:$$\ce{CH3COCH2COOEt + SOCl2 -> CH3COCHClCOOEt + SO2 + HCl}$$Key procedural steps include:
Critical parameters governing yield and selectivity:
Post-synthesis purification strategies:
Table 1: Purification Method Comparison
| Technique | Purity (%) | Yield (%) | Key Advantage |
|---|---|---|---|
| Vacuum distillation | ≥98 | 75–80 | High purity; scalable |
| Recrystallization | 95 | 80 | Mild conditions; no degradation |
Distillation is preferred for high-purity demands, while recrystallization suits small-scale, oxygen-sensitive applications [1].
Industrial production utilizes continuous flow reactors to overcome limitations of batch processing:
Dimethylformamide (Dimethylformamide) is pivotal in industrial process optimization:
Table 2: Continuous Flow Reactor Parameters
| Parameter | Laboratory Batch | Continuous Flow | Improvement |
|---|---|---|---|
| Reaction time | 4–6 hours | 0.5 hours | 88% reduction |
| Temperature control | ±5°C | ±0.5°C | Enhanced selectivity |
| Throughput (kg/day) | 10 | 500 | 50× scalability |
| Yield | 85–90% | 90–95% | 5–10% increase |
These innovations underscore the industrial shift toward integrated, catalyst-enhanced flow systems for sustainable manufacturing [1] [10].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: